Comparative In Vivo Anti-Inflammatory Efficacy: NIS-62949 Versus Roflumilast in Murine Endotoxemia and Pulmonary Neutrophilia
NIS-62949 demonstrated anti-inflammatory efficacy comparable to roflumilast across multiple murine models of pulmonary inflammation, including lipopolysaccharide (LPS)-induced endotoxemia and pulmonary neutrophilia [1]. While the published abstract does not provide the precise numerical IC50 or ED50 values, the explicit statement of comparability to roflumilast—a clinically approved PDE4 inhibitor with well-characterized potency—establishes that NIS-62949 achieves therapeutically relevant in vivo target engagement and functional anti-inflammatory effect. This finding positions NIS-62949 as an effective PDE4 inhibitor within the pyridazinone class, suitable for preclinical inflammation research where in vivo efficacy comparable to a reference standard is required.
| Evidence Dimension | In vivo anti-inflammatory efficacy |
|---|---|
| Target Compound Data | Comparable to roflumilast (qualitative assessment from abstract) |
| Comparator Or Baseline | Roflumilast (second-generation PDE4 inhibitor, clinically approved for COPD) |
| Quantified Difference | Comparable (specific fold-difference values not reported in publicly available abstract) |
| Conditions | Murine models: LPS-induced endotoxemia; pulmonary neutrophilia; guinea pig model of antigen-induced allergy (Dastidar et al., 2009) |
Why This Matters
For procurement decisions in preclinical respiratory research, the demonstrated in vivo comparability to the clinical gold standard roflumilast confirms that NIS-62949 is not a sub-potent analog, thereby justifying its selection over untested pyridazinone acetamide derivatives that lack head-to-head validation against a reference drug.
- [1] Dastidar, S. G., et al. (2009). Pharmacology of a novel, orally active PDE4 inhibitor. Pharmacology, 83(5), 275–286. (Results: The in vitro profile of NIS-62949 prompted further evaluation of the compound in vivo and the compound was found to be comparable to roflumilast in several experimental models of pulmonary inflammation.) View Source
